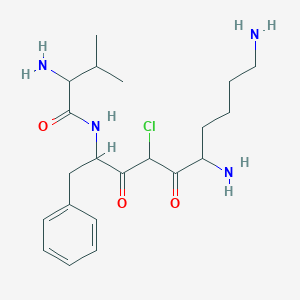
2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide involves the inhibition of enzymes involved in various cellular processes. It has been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism. It has also been shown to inhibit the activity of caspase-3, an enzyme involved in apoptosis.
Biochemical and Physiological Effects
2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to improve glucose metabolism by inhibiting the activity of DPP-4.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide in lab experiments is its potential as a lead compound for the development of new drugs. Its ability to inhibit the activity of enzymes involved in various cellular processes makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide. One direction is to further study its potential as a lead compound for the development of new drugs. Another direction is to explore its potential as a tool for protein structure analysis. Additionally, further studies can be conducted to investigate its potential applications in other fields, such as neurodegenerative diseases and metabolic disorders.
Conclusion
In conclusion, 2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Synthesis Methods
The synthesis of 2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide involves several steps, including the reaction of 1-phenyldecan-1-one with 2,4-dinitrophenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with ethyl chloroformate to form an ester, which is further reacted with 6,10-diamino-4-chloro-3,5-dioxodecanoic acid to form the final product.
Scientific Research Applications
2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide has been studied for its potential applications in various fields, including cancer research, drug development, and protein structure analysis. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug development, it has been studied as a potential lead compound for the development of new drugs. In protein structure analysis, it has been used as a tool for protein crystallization.
properties
CAS RN |
149717-33-9 |
|---|---|
Product Name |
2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide |
Molecular Formula |
C21H33ClN4O3 |
Molecular Weight |
425 g/mol |
IUPAC Name |
2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C21H33ClN4O3/c1-13(2)18(25)21(29)26-16(12-14-8-4-3-5-9-14)20(28)17(22)19(27)15(24)10-6-7-11-23/h3-5,8-9,13,15-18H,6-7,10-12,23-25H2,1-2H3,(H,26,29) |
InChI Key |
MYFQMYXNPKKYPY-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(=O)C(CCCCN)N)Cl)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(=O)C(CCCCN)N)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




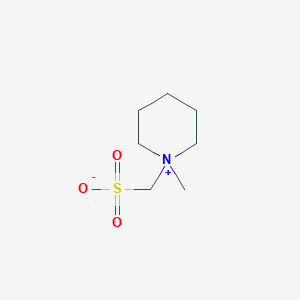
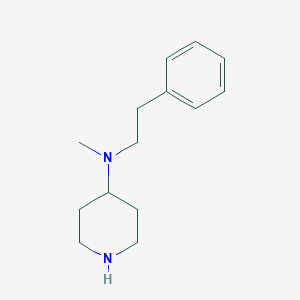

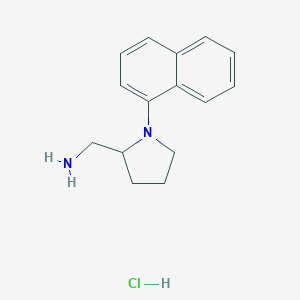






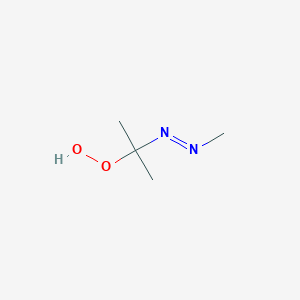
![6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B115297.png)
